molecular formula C22H18Cl2N2O3 B3977034 N-(3,4-dichlorophenyl)-N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)acetamide

N-(3,4-dichlorophenyl)-N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)acetamide

Cat. No.: B3977034
M. Wt: 429.3 g/mol
InChI Key: ZROKBTZATRYGGH-UHFFFAOYSA-N
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Description

“N-(3,4-dichlorophenyl)-N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)acetamide” is a complex organic compound that features a combination of aromatic rings, chlorinated phenyl groups, and a pyrrolidinone moiety

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O3/c1-13(27)26(14-8-9-17(23)18(24)12-14)20-19(25-10-4-5-11-25)21(28)15-6-2-3-7-16(15)22(20)29/h2-3,6-9,12H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROKBTZATRYGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC(=C(C=C1)Cl)Cl)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dichlorophenyl)-N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)acetamide” typically involves multi-step organic reactions. One common approach might include:

    Formation of the Naphthalene Derivative: Starting with a naphthalene derivative, functional groups are introduced through electrophilic aromatic substitution.

    Introduction of the Pyrrolidinone Moiety: The pyrrolidinone ring can be formed via cyclization reactions involving amines and carbonyl compounds.

    Chlorination: The phenyl ring is chlorinated using reagents like thionyl chloride or sulfuryl chloride.

    Acetylation: The final step involves acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3,4-dichlorophenyl)-N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, it may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for drug development, targeting specific enzymes or receptors.

Industry

In the industrial sector, it could be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of “N-(3,4-dichlorophenyl)-N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)acetamide” would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-N-(1,4-dioxo-3-pyrrolidin-1-yl)acetamide
  • N-(3,4-dichlorophenyl)-N-(1,4-dioxo-3-pyrrolidin-1-yl)benzamide

Uniqueness

The uniqueness of “N-(3,4-dichlorophenyl)-N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)acetamide” lies in its specific combination of functional groups and aromatic systems, which may confer unique chemical and biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorophenyl)-N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dichlorophenyl)-N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)acetamide

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